molecular formula C18H33NOS B5722678 4-(2-cyclododecylethanethioyl)morpholine

4-(2-cyclododecylethanethioyl)morpholine

Cat. No.: B5722678
M. Wt: 311.5 g/mol
InChI Key: UYHIZDYPANJYHH-UHFFFAOYSA-N
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Description

4-(2-Cyclododecylethanethioyl)morpholine is a morpholine derivative characterized by a cyclododecyl group attached via an ethanethioyl (thioester) moiety at the 4-position of the morpholine ring. The compound’s structure combines the six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a bulky, hydrophobic cyclododecyl substituent. The cyclododecyl group’s large size and lipophilic nature likely influence its solubility, reactivity, and thermal stability compared to smaller substituents.

Properties

IUPAC Name

2-cyclododecyl-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NOS/c21-18(19-12-14-20-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHIZDYPANJYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)CC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-cyclododecylethanethioyl)morpholine with structurally analogous morpholine derivatives from published

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Group Key Physical Properties Applications/Context
This compound Not reported Estimated high Cyclododecylethanethioyl (S) Likely high melting/boiling point Unknown (hypothetical: surfactants)
4-(4-Methoxythiobenzoyl)morpholine C₁₂H₁₅NO₂S 237.317 Methoxythiobenzoyl (S, O) Not reported Unspecified
4-(1-Cyclopenten-1-yl)morpholine Not reported Not reported Cyclopentenyl (C₅H₇) Boiling point: 105–106°C (12 mmHg) Chemical synthesis
4-((5-(Decylthio)-4-methyl-1,2,4-triazol-3-yl)methyl)morpholine Not reported Not reported Decylthio-triazole (S, N) Not reported Medicinal ointments (bioactive)
2-(4-Morpholinyl)ethanamine Not reported Not reported Aminoethyl (NH₂) Not reported Chemical intermediate

Key Comparisons

Substituent Effects on Physicochemical Properties: Cyclododecylethanethioyl group: The bulky cyclododecyl moiety imparts significant hydrophobicity and steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents like the cyclopentenyl group in or the methoxythiobenzoyl group in . Aminoethyl group (in ): Introduces basicity and reactivity due to the primary amine, contrasting with the thioester or aryl groups in other derivatives.

Thermal Stability and Volatility :

  • The cyclopentenyl derivative has a relatively low boiling point (105–106°C at 12 mmHg), suggesting higher volatility than the cyclododecyl analog, which is expected to exhibit higher thermal stability due to its larger substituent.

In contrast, the cyclododecyl derivative’s applications remain speculative but could align with surfactant or polymer additive roles due to its lipophilicity. 4-(4-Methoxythiobenzoyl)morpholine and 2-(4-morpholinyl)ethanamine serve as intermediates, with the latter’s amine group enabling further functionalization in synthesis.

Analytical Characterization :

  • Spectrophotometric methods are employed for quantifying the decylthio-triazole derivative , whereas physical properties like boiling points are prioritized for volatile compounds like the cyclopentenyl analog .

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